
Cromolyn sodium
概要
説明
Cromolyn sodium (C₂₃H₁₄Na₂O₁₁; molecular weight 512.3 g/mol) is a mast cell stabilizer that inhibits the release of inflammatory mediators such as histamine and leukotrienes by preventing calcium influx into mast cells . It is primarily used as a prophylactic agent for asthma, allergic rhinitis, and gastrointestinal allergies, administered via inhalation, nasal spray, or oral formulations .
準備方法
Synthetic Pathways for Cromolyn Sodium
Traditional Condensation-Alkylation-Saponification Route
The conventional synthesis begins with the condensation of 2,6-dihydroxyacetophenone and diethyl oxalate in the presence of an alkali metal alkoxide (e.g., sodium ethoxide) under anhydrous conditions . This step forms ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylate , a key intermediate. Subsequent alkylation with 1,3-dibromo-2-propanol or epichlorohydrin in an alcoholic solvent (e.g., ethanol) introduces the bis-ether linkage, yielding diethyl cromoglycate . Finally, saponification using an inorganic base (e.g., NaOH) in an ethanol-water mixture produces the disodium salt, this compound .
Reaction Conditions and Optimization
-
Condensation : Conducted at 50–100°C for 4–15 hours in absolute ethanol, with a mass ratio of alcohol solvent to 2,6-dihydroxyacetophenone maintained at 3:1 to 6:1 .
-
Alkylation : Requires alkaline conditions (pH > 10) to facilitate nucleophilic substitution. Epichlorohydrin is preferred over 1,3-dibromo-2-propanol due to cost and handling safety .
-
Saponification : Hydrolysis at 50–80°C ensures complete conversion of the diethyl ester to the sodium salt, with cooling precipitating the product .
Patent-Improved Method (CN112375058A)
A 2020 patent introduced modifications to enhance yield and purity :
-
Intermediate Purification : Recrystallization of ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylate from ethanol removes unreacted starting materials.
-
Solvent Evaporation : Post-alkylation, diethyl oxalate and excess ethanol are evaporated under reduced pressure to concentrate the diethyl cromoglycate.
-
Controlled Hydrolysis : Gradual addition of NaOH in ethanol-water (1:1 v/v) minimizes side reactions, achieving >95% purity .
Analytical Characterization of Intermediates and Final Product
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylate :
-
Diethyl Cromoglycate :
-
This compound :
Thermal and Crystallographic Analysis
Thermogravimetric Analysis (TGA) : this compound exhibits stability up to 250°C, with a dehydration event at 100–150°C (loss of crystalline water) .
Powder X-Ray Diffraction (PXRD) : Distinct peaks at 2θ = 10.5°, 15.3°, and 21.7° confirm its crystalline nature .
Industrial-Scale Production Considerations
Critical Process Parameters
Comparative Analysis of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Traditional | 65–75 | 85–90 | Established protocol |
Patent-Optimized | 85–92 | 95–98 | Higher yield, fewer by-products |
The patent method’s use of recrystallization and controlled hydrolysis addresses the main limitations of earlier routes, namely low yields (60–70%) and cumbersome purification .
化学反応の分析
反応の種類
クロモグリク酸二ナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: クロモグリク酸二ナトリウムは、特定の条件下で酸化される可能性がありますが、これは一般的な用途では一般的な反応ではありません。
還元: 還元反応は、クロモグリク酸二ナトリウムとは一般的に関連付けられていません。
一般的な試薬と条件
クロモグリク酸二ナトリウムとの反応に使用される一般的な試薬には、強酸と強塩基、酸化剤、水やイソプロパノールなどの溶媒が含まれます。 温度やpHなどの反応条件は、目的の結果を得るために慎重に制御されます .
生成される主な生成物
クロモグリク酸二ナトリウムを含む反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、置換反応により、クロモグリク酸のさまざまな誘導体が生成される可能性があります .
科学研究への応用
クロモグリク酸二ナトリウムは、科学研究において幅広い応用があります。
科学的研究の応用
Respiratory Disorders
Cromolyn sodium is widely used in treating asthma and allergic rhinitis. It is administered via inhalation or nasal spray to prevent bronchospasm triggered by allergens.
Clinical Findings:
- Inhaled cromolyn significantly reduces the frequency of asthma attacks and improves lung function in patients with mild to moderate asthma .
- It has been shown to be effective in children with exercise-induced bronchoconstriction.
Neurological Disorders
Recent studies have explored the neuroprotective effects of this compound in neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).
Case Study:
- A study involving SOD1 G93A transgenic mice demonstrated that cromolyn treatment delayed the onset of neurological symptoms and improved motor neuron survival by reducing inflammation in the spinal cord. It also enhanced microglial clustering around amyloid plaques, promoting their clearance .
Table 1: Neuroprotective Effects of this compound
Study Focus | Findings | Model Used |
---|---|---|
Alzheimer's Disease | Decreased Aβ levels, improved microglial activity | Tg2576 mouse model |
ALS | Delayed symptom onset, increased motor neuron survival | SOD1 G93A mouse model |
Dermatological Applications
This compound has shown efficacy in treating skin conditions such as atopic dermatitis and pyoderma gangrenosum.
Clinical Application:
- Topical application of cromolyn has been reported to alleviate symptoms of atopic dermatitis by reducing inflammation and pruritus .
- In cases of pyoderma gangrenosum, intralesional administration has led to significant healing outcomes, suggesting its potential as a therapeutic option for this condition .
Table 2: Dermatological Applications of this compound
Condition | Treatment Method | Outcome |
---|---|---|
Atopic Dermatitis | Topical application | Reduced inflammation |
Pyoderma Gangrenosum | Intralesional injection | Complete healing observed |
Gastrointestinal Disorders
This compound has been investigated for its potential benefits in managing gastrointestinal conditions associated with mast cell activation.
Research Insights:
- Studies suggest that cromolyn may alleviate pruritus in patients with chronic cholestatic liver disease by modulating mast cell histamine release .
- Its application in treating ulcerative colitis-associated pyoderma gangrenosum has shown promising results, leading to improved patient outcomes following systemic steroid therapy .
作用機序
クロモグリク酸二ナトリウムは、肥満細胞を安定化させることによって作用し、ヒスタミンやその他の炎症性メディエーターの放出を防ぎます。 この化合物は、細胞膜の遅延塩化物チャネルの機能を変え、肺に見られる好塩基球や特定の肥満細胞サブタイプの細胞活性化を阻害します . このメカニズムにより、アレルギー反応や喘息発作の予防に効果があります .
類似の化合物との比較
類似の化合物
ネドクロミルナトリウム: 喘息やアレルギー性疾患の治療に使用される別の肥満細胞安定剤です.
ケトチフェン: 同様の適応症に使用される抗ヒスタミン薬と肥満細胞安定剤です.
ロドキサミド: 主に眼科用溶液に使用される肥満細胞安定剤です.
独自性
クロモグリク酸二ナトリウムは、その特定の作用機序と、肥満細胞からの複数の炎症性メディエーターの放出を防ぐ能力において独特です。 他の肥満細胞安定剤とは異なり、固有の血管収縮作用、抗ヒスタミン作用、またはグルココルチコイド作用を有しておらず、長期使用に適した安全な選択肢となっています .
類似化合物との比較
Comparison with Nedocromil Sodium
Structural and Functional Similarities
Nedocromil sodium, another non-steroidal anti-inflammatory agent, shares cromolyn sodium’s mechanism of action by stabilizing mast cells and inhibiting mediator release . However, nedocromil has a distinct bicyclic chromone structure, enhancing its potency in blocking chloride channels and neuronal reflexes implicated in bronchoconstriction .
Clinical Efficacy
In a 6-week trial of 132 patients with reversible obstructive airway disease, nedocromil (4 mg qid) outperformed this compound (2 mg qid) in reducing daytime and nighttime symptom scores (p < 0.05) and decreasing rescue β₂-agonist use by 30% . Morning peak expiratory flow rates (PEFR) improved significantly with nedocromil (+12.5 L/min vs. +4.2 L/min for cromolyn), suggesting superior nocturnal symptom control . However, both drugs showed comparable efficacy in allergen-induced bronchoconstriction, with 61% of cromolyn-treated patients rated as "moderately or very effective" by physicians, similar to nedocromil .
Table 1: Comparison of this compound and Nedocromil Sodium
Comparison with Bufrolin
Bufrolin (ICI-74,917), a structurally unrelated compound, inhibits mast cell degranulation via mechanisms akin to this compound but with 300-fold greater potency in rat passive cutaneous anaphylaxis (PCA) models . Unlike cromolyn, bufrolin exhibits oral bioavailability, addressing a key limitation of this compound’s inhalation-only route .
Comparison with Budesonide (Corticosteroid)
Budesonide, an inhaled corticosteroid, targets late-phase inflammation by suppressing cytokine production and eosinophil infiltration. In a 52-week pediatric asthma trial, budesonide (0.5 mg/day) surpassed this compound (20 mg 4x daily) in improving caregiver quality-of-life scores (PACQLQ: +1.2 vs. +0.7; p < 0.01) and adherence rates (76% vs. 57%) . Budesonide also achieved clinically significant symptom control (>1.0 unit improvement) by week 8, whereas cromolyn required 28 weeks . However, corticosteroids carry risks of growth suppression and adrenal suppression, making this compound preferable for long-term prophylaxis in children .
Table 2: this compound vs. Budesonide in Pediatric Asthma
Metric | This compound | Budesonide |
---|---|---|
Caregiver Satisfaction | 53.4% | 90.7% |
Adherence Rate | 57% | 76% |
Time to Clinically Significant Improvement | 28 weeks | 8 weeks |
Other Cromolyn Derivatives and Structural Analogs
Modifications to cromolyn’s chromone structure have yielded bischromone compounds (e.g., lodoxamide) with extended duration and oral activity . These derivatives retain mast cell-stabilizing properties while addressing cromolyn’s solubility and bioavailability challenges.
Table 3: Key Pharmacologic Comparisons
生物活性
Cromolyn sodium, a mast cell stabilizer, is primarily recognized for its role in preventing the release of inflammatory mediators such as histamine and leukotrienes. It is utilized in the management of various allergic conditions, including asthma, allergic rhinitis, and mastocytosis. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and emerging research findings.
This compound operates by stabilizing mast cells and preventing their degranulation. This action inhibits the subsequent release of pro-inflammatory mediators that contribute to allergic responses and bronchoconstriction. Unlike antihistamines that block the effects of histamines after they are released, this compound acts prophylactically by preventing their release altogether. This property makes it particularly useful in managing chronic allergic conditions rather than acute episodes .
Pharmacokinetics
- Absorption : this compound exhibits poor absorption when administered orally, with a bioavailability ranging from 0.5% to 2%. Less than 0.07% is absorbed from ophthalmic solutions .
- Onset of Action : The therapeutic effects typically manifest within 2 to 6 weeks after initiation of treatment.
- Half-Life : The half-life of this compound is approximately 80 to 90 minutes.
- Excretion : It is primarily excreted unchanged in feces (98%), with minimal renal excretion .
Therapeutic Applications
This compound is approved for various indications:
- Asthma Prophylaxis : Used to prevent asthma attacks rather than treat them acutely.
- Allergic Rhinitis : Effective in reducing symptoms associated with seasonal allergies.
- Mast Cell Diseases : Beneficial for patients with mastocytosis and related disorders.
- Off-label Uses : Includes treatment for food allergies and inflammatory bowel diseases .
Case Studies and Research Findings
Recent studies have explored the potential anticancer properties of this compound, particularly in colon cancer:
-
Colon Cancer Inhibition :
- A study demonstrated that this compound selectively inhibited the proliferation of colon cancer cells in vitro and in vivo. The IC50 values were found to be 7.33 μM for MCF-10 cells and 2.33 μM for HT29 cells, indicating significant cytotoxicity against these cancer cell lines.
- In animal models, this compound reduced tumor volume and weight compared to control groups, suggesting its potential as an anticancer agent .
-
Dosing Regimens :
- Various dosing regimens have been reported across different studies:
Summary Table of Key Findings
Study Focus | Findings | Dosage/Duration |
---|---|---|
Asthma Management | Prevents mast cell degranulation | Varies; typically prophylactic |
Colon Cancer | Inhibits proliferation; selective cytotoxicity | IC50 values: MCF-10 (7.33 μM), HT29 (2.33 μM) |
Crohn's Disease | Effective in reducing symptoms | Oral: 800 mg/day to 2000 mg/day for 4-6 months |
Allergic Rhinitis | Reduces symptoms effectively | Varies; often used as nasal spray |
Q & A
Basic Research Questions
Q. What are the key pharmacodynamic properties of cromolyn sodium, and how can they be experimentally validated in preclinical models?
- Methodological Answer : this compound’s mast cell stabilization and anti-inflammatory effects are typically studied using in vitro mast cell degranulation assays (e.g., rat peritoneal mast cells) with histamine release quantification via fluorometry or ELISA . For in vivo validation, murine asthma models (ovalbumin-sensitized) are employed to measure airway hyperresponsiveness and inflammatory markers (e.g., IL-4, IL-5) via bronchoalveolar lavage . Standardize protocols by referencing USP monographs for compound purity verification (spectrophotometric analysis at 326 nm) .
Q. How should researchers design dose-response studies for this compound to ensure reproducibility?
- Methodological Answer :
- Dose selection : Use logarithmic dose increments (e.g., 0.1–100 mg/kg) based on prior pharmacokinetic data (plasma half-life: ~90 minutes in rodents) .
- Controls : Include vehicle controls and positive controls (e.g., nedocromil sodium).
- Endpoint validation : Measure mast cell mediators (tryptase, leukotrienes) at multiple timepoints to capture dynamic responses .
- Statistical power : Calculate sample size using G*Power software (α=0.05, β=0.2) to detect ≥30% effect size differences .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- Spectrophotometry : USP-compliant method using sodium phosphate buffer (pH 7.4) at 326 nm; linear range 10–50 µg/mL .
- HPLC-MS/MS : Superior for low-concentration detection (LLOQ: 1 ng/mL) in plasma; mobile phase: 0.1% formic acid/acetonitrile .
- Data reporting : Include calibration curves, recovery rates, and matrix effect validation per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in chronic inflammatory models be resolved?
- Methodological Answer :
- Meta-analysis : Pool data from ≥5 independent studies using PRISMA guidelines; assess heterogeneity via I² statistics .
- Experimental variables : Compare animal strains (e.g., BALB/c vs. C57BL/6), dosing regimens, and disease induction methods. For example, late-phase eosinophil infiltration may require prolonged dosing (≥14 days) .
- Mechanistic follow-up : Perform RNA-seq on lung tissue to identify off-target pathways (e.g., TGF-β) that may modulate response variability .
Q. What strategies optimize this compound’s formulation stability for inhalation studies?
- Methodological Answer :
- Excipient screening : Test lactose carriers for aerodynamic particle size (APS 2–5 µm via cascade impaction) and moisture content (<5% w/w) .
- Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months; monitor degradation via USP assays .
- Inhalation device compatibility : Use Next-Generation Impactor (NGI) to assess dose uniformity across different nebulizers .
Q. How can researchers model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in translational studies?
- Methodological Answer :
- Compartmental modeling : Use NONMEM or Monolix to link plasma concentrations (Cmax: 2–4 µg/mL post-inhalation) to mast cell inhibition .
- Biomarker integration : Corrogate PK data with sputum tryptase levels using mixed-effects models .
- Cross-species scaling : Apply allometric principles (e.g., 0.75 exponent for clearance) to extrapolate rodent data to human等效 doses .
Q. Data Presentation and Reproducibility Guidelines
Key Considerations for Academic Rigor :
- Literature review : Prioritize primary studies over reviews; use tools like Covidence for systematic screening .
- Ethical compliance : For human studies, detail inclusion/exclusion criteria and IRB approval per CONSORT guidelines .
- Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo with CC-BY licenses .
特性
CAS番号 |
15826-37-6 |
---|---|
分子式 |
C23H16NaO11 |
分子量 |
491.4 g/mol |
IUPAC名 |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30); |
InChIキー |
PGJQILCRMPOZKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na] |
Key on ui other cas no. |
15826-37-6 |
ピクトグラム |
Irritant |
関連するCAS |
16110-51-3 (Cromolyn) |
同義語 |
Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。